molecular formula C20H20O4S B2906320 Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate CAS No. 446275-96-3

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate

Cat. No.: B2906320
CAS No.: 446275-96-3
M. Wt: 356.44
InChI Key: XVYHFTUSYDJUNR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Suzuki–Miyaura Coupling : Given the boronic ester functionality, it could undergo Suzuki–Miyaura cross-coupling reactions with aryl or vinyl halides to form C–C bonds .
  • Hydromethylation : The radical-based protodeboronation of boronic esters can lead to hydromethylation of alkenes, resulting in anti-Markovnikov addition of a hydrogen atom to the double bond .

Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 212°C .
  • IR Spectra : Key absorption bands include 2535 cm⁻¹ (SH), 1725 cm⁻¹, 1668 cm⁻¹ (3CO), and 1606 cm⁻¹ (C=N) .

Mechanism of Action

The mechanism of action depends on the specific reactions in which this compound participates. For Suzuki–Miyaura coupling, it involves transmetalation between the boron moiety and a palladium catalyst. In hydromethylation, radical intermediates play a crucial role .

Future Directions

: Catalytic Protodeboronation of Pinacol Boronic Esters : Selection of Boron Reagents for Suzuki–Miyaura Coupling

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-oxo-6-thiophen-3-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4S/c1-3-24-20(22)19-16(13-8-9-25-12-13)10-14(11-17(19)21)15-6-4-5-7-18(15)23-2/h4-9,11-12,16,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFTUSYDJUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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